molecular formula C15H17ClN4O B6445363 2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine CAS No. 2640823-01-2

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine

Cat. No.: B6445363
CAS No.: 2640823-01-2
M. Wt: 304.77 g/mol
InChI Key: WFWCQMSHGNGNSY-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-chlorophenyl group at the 4-position and a methoxy group at the 5-position of the pyrimidine core. This structure confers unique physicochemical and pharmacological properties, making it a candidate for exploration in receptor-targeted drug development.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-21-12-10-17-15(18-11-12)20-8-6-19(7-9-20)14-5-3-2-4-13(14)16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWCQMSHGNGNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine involves its interaction with specific molecular targets in the body. The compound may act on receptors, enzymes, or other proteins, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine

  • Key Differences :
    • 5-position substitution : Sulfonyl group (vs. methoxy in the target compound).
    • 4-position : Additional amine group on pyrimidine.
  • Implications :
    • The sulfonyl group increases molecular weight (C22H24ClN5O2S, MW: 474.02 g/mol) and may reduce passive diffusion but enhance metabolic stability.
    • The 4-amine could introduce hydrogen-bonding interactions with receptors, altering selectivity.

4-Chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine

  • Key Differences :
    • Core structure : Piperidine (vs. piperazine) with a pyrazole substituent.
    • Substituents : 2,5-dimethoxyphenyl and 4-chloro groups on pyrimidine.
  • Implications: The pyrazole-piperidine moiety may confer distinct conformational flexibility, affecting receptor binding kinetics. Dimethoxy groups could enhance serotonin receptor affinity due to structural resemblance to hallucinogenic arylalkylamines.

4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one

  • Key Differences: 5-position: Carbonyl-linked hydroxyethyl-piperazine (vs. methoxy). Core modification: Pyrimidinone (vs. pyrimidine).
  • Pyrimidinone may reduce aromaticity, altering π-π stacking interactions in receptor binding.

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Pharmacokinetic Impact
Target Compound C15H16ClN5O 317.78 5-methoxy, 4-piperazinyl-2-chlorophenyl Moderate lipophilicity, balanced solubility
5-(4-ethylbenzenesulfonyl) analogue C22H24ClN5O2S 474.02 5-sulfonyl, 4-amine Higher metabolic stability, reduced BBB penetration
Pyrazole-piperidine derivative C20H22ClN7O2 427.89 Pyrazole, 2,5-dimethoxyphenyl Enhanced serotonin receptor interaction
Hydroxyethyl-piperazinyl pyrimidinone C18H22ClN5O3 391.85 Hydroxyethyl, pyrimidinone Increased solubility, altered binding

Receptor Binding and Selectivity

  • Target Compound: The 2-chlorophenyl-piperazine moiety is structurally analogous to known dopamine D2/D3 and serotonin 5-HT1A receptor ligands (e.g., aripiprazole derivatives). The methoxy group may reduce first-pass metabolism compared to hydroxylated analogues.
  • Sulfonyl Analogue : The sulfonyl group could engage in polar interactions with receptors like sigma-1 or NMDA, though its bulkiness may limit CNS penetration.

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